Dimethylsulfonioproprionate-d6
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Overview
Description
Dimethylsulfonioproprionate-d6 is a deuterated form of dimethylsulfoniopropionate, an organosulfur compound with the formula (CH3)2S+CH2CH2COO−. This zwitterionic metabolite is found in marine phytoplankton, seaweeds, and some species of terrestrial and aquatic vascular plants. It functions as an osmolyte and has several physiological and environmental roles .
Mechanism of Action
Target of Action
Dimethylsulfonioproprionate (DMSP) is primarily targeted by marine organisms, including plants, marine algae, and dinoflagellates . It is also targeted by certain bacteria, which have been found to play a significant role in the global sulfur cycle .
Mode of Action
DMSP interacts with its targets through a process known as bacterial catabolism . In this process, DMSP is degraded by marine bacteria to produce dimethylsulfide (DMS), a climatically important gas . An alternative pathway results in the release of methanethiol, a highly reactive volatile sulfur compound .
Biochemical Pathways
DMSP is involved in several biochemical pathways. It is synthesized from methionine (Met) via three distinct synthesis pathways . The degradation of DMSP can occur via cleavage to DMS and acrylic acid or demethylation and demethiolation to methanethiol . These reactions are catalyzed by various enzymes, including DddX, which catalyzes a two-step reaction: the ligation of DMSP and CoA, and the cleavage of DMSP-CoA to produce DMS and acryloyl-CoA .
Pharmacokinetics
It is known that dmsp is a highly abundant sulfur metabolite in marine ecosystems , suggesting that it is readily absorbed and distributed in these environments.
Result of Action
The action of DMSP has significant molecular and cellular effects. It has been shown to promote longevity and prevent age-associated functional decline in Caenorhabditis elegans, a soil-dwelling organism . DMSP achieves this by decreasing mitochondrial content and improving mitochondrial function in C. elegans at the old stage, which is achieved via enhancing autophagy flux .
Action Environment
The action of DMSP is influenced by environmental factors. It is produced in massive quantities by phytoplankton in the North Atlantic and Antarctic oceans . The degradation of DMSP by marine bacteria ensures an important role for both compounds in the global sulfur cycle . Furthermore, bacteria have been found to be key DMSP producers in deep seawater and sediment , indicating that the action, efficacy, and stability of DMSP are influenced by the marine environment.
Biochemical Analysis
Biochemical Properties
Dimethylsulfonioproprionate-d6 participates in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it is involved in the biosynthesis processes of different organisms including plants, marine algae, and dinoflagellates . Furthermore, it is known to interact with bacterial uptake systems and contributes to the degradation processes in marine bacteria .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to promote longevity and prevent age-associated functional decline in Caenorhabditis elegans, a soil-dwelling organism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, exposure to this compound led to the recruitment of enzymes from preexisting metabolic pathways in marine bacteria .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For example, DMSP concentrations per cell increased approximately 38% in the 33 °C treatment cultures over 120 hours .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors and can also affect metabolic flux or metabolite levels . For instance, marine bacteria either mineralize this compound through the demethylation pathway or transform it to DMS through the cleavage pathway .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . For instance, a study has provided the first visualization of DMSP at sub-cellular levels, tracking the fate of a stable sulfur isotope from its incorporation by microalgae as inorganic sulfate to its biosynthesis and exudation as DMSP, and finally its uptake and degradation by bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of dimethylsulfonioproprionate-d6 involves the deuteration of dimethylsulfoniopropionate. This can be achieved by reacting the non-deuterated compound with heavy water (D2O) in the presence of a suitable catalyst . The reaction typically involves the replacement of hydrogen atoms with deuterium atoms, resulting in the deuterated compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the complete deuteration of the compound. The final product is then purified and characterized to confirm its chemical structure and isotopic purity .
Chemical Reactions Analysis
Types of Reactions
Dimethylsulfonioproprionate-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dimethyl sulfoxide (DMSO) and dimethyl sulfone (DMSO2).
Reduction: Reduction reactions can convert the compound back to its non-deuterated form.
Substitution: The sulfonium group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include dimethyl sulfoxide, dimethyl sulfone, and various substituted derivatives of this compound .
Scientific Research Applications
Dimethylsulfonioproprionate-d6 has a wide range of scientific research applications:
Chemistry: It is used as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy for studying chemical structures and reaction mechanisms.
Comparison with Similar Compounds
Dimethylsulfonioproprionate-d6 is unique compared to other similar compounds due to its deuterated nature, which makes it particularly useful in NMR spectroscopy. Similar compounds include:
Dimethylsulfoniopropionate (DMSP): The non-deuterated form, which is widely studied for its role in marine ecosystems.
Dimethyl sulfoxide (DMSO): An oxidation product of DMSP, used as a solvent and in various chemical reactions.
Dimethyl sulfone (DMSO2): Another oxidation product, used in organic synthesis and as a pharmaceutical intermediate.
This compound stands out due to its isotopic labeling, which provides unique advantages in analytical and research applications.
Properties
IUPAC Name |
3-[bis(trideuteriomethyl)sulfonio]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c1-8(2)4-3-5(6)7/h3-4H2,1-2H3/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPOZTRSOAQFIK-WFGJKAKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)CCC(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[S+](CCC(=O)[O-])C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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